![molecular formula C6H14N4 B1597715 4-Methylpiperazine-1-carboximidamide CAS No. 45798-01-4](/img/structure/B1597715.png)
4-Methylpiperazine-1-carboximidamide
Overview
Description
4-Methylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C6H14N4 . It has a molecular weight of 142.2 g/mol . The IUPAC name for this compound is 4-methyl-1-piperazinecarboximidamide .
Synthesis Analysis
The synthesis of 4-Methylpiperazine-1-carboximidamide involves the reaction of 1-methylpiperazine and 1 H-pyrazole-1-carboximidamide in DMF (Dimethylformamide). This mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected and washed with diethyl ether .Molecular Structure Analysis
The InChI code for 4-Methylpiperazine-1-carboximidamide is1S/C6H14N4/c1-9-2-4-10(5-3-9)6(7)8/h2-5H2,1H3,(H3,7,8)
. The compound has a topological polar surface area of 56.4 Ų . Physical And Chemical Properties Analysis
4-Methylpiperazine-1-carboximidamide has a molecular weight of 142.20 g/mol and a formal charge of 0 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 142.121846464 g/mol .Scientific Research Applications
Medicinal Chemistry
4-Methylpiperazine-1-carboximidamide: is a heterocyclic organic compound that plays a significant role in medicinal chemistry. Its structure allows it to interact with various biological targets, making it valuable for the design and synthesis of new therapeutic agents. Its applications in medicinal chemistry include the development of novel drug candidates with potential activity against a range of diseases .
Drug Discovery
In the realm of drug discovery, 4-Methylpiperazine-1-carboximidamide serves as a versatile building block. It is utilized in the synthesis of small molecule libraries that are screened for biological activity. The compound’s ability to form multiple hydrogen bonds can lead to high-affinity interactions with enzymes and receptors, which is crucial in the identification of new drugs.
Organic Synthesis
4-Methylpiperazine-1-carboximidamide: finds its use in organic synthesis, particularly in the construction of complex molecular architectures. It acts as a precursor or an intermediate in various synthetic pathways. Its incorporation into larger molecules can introduce piperazine rings, which are a common motif in many pharmaceuticals .
Biochemistry Research
In biochemistry research, this compound is used to study enzyme-substrate interactions. Its structural similarity to certain biomolecules allows researchers to use it as an analog to investigate the binding and activity of enzymes, which is essential for understanding metabolic pathways and designing inhibitors .
Material Science
The applications of 4-Methylpiperazine-1-carboximidamide extend to material science, where it can be used to modify the properties of polymers. By incorporating it into polymer chains, scientists can alter the thermal, mechanical, and chemical properties of materials, leading to the development of new materials with specific desired characteristics .
Analytical Chemistry
In analytical chemistry, 4-Methylpiperazine-1-carboximidamide may be employed as a reagent in chemical assays. Its reactivity can be harnessed to develop colorimetric or fluorescence-based assays for the detection and quantification of various analytes .
Agricultural Chemistry
This compound’s potential in agricultural chemistry lies in its ability to serve as a precursor for the synthesis of agrochemicals. Its derivatives could be explored for their pesticidal or herbicidal activities, contributing to the creation of new products that can enhance crop protection.
Environmental Science
Lastly, in environmental science, 4-Methylpiperazine-1-carboximidamide can be studied for its biodegradability and environmental impact. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the safety of its use in various applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylpiperazine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c1-9-2-4-10(5-3-9)6(7)8/h2-5H2,1H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAQEBBJCVBCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374994 | |
Record name | 4-methylpiperazine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-1-carboximidamide | |
CAS RN |
45798-01-4 | |
Record name | 4-methylpiperazine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 45798-01-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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